molecular formula C13H17N3O B7543380 N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide

Cat. No.: B7543380
M. Wt: 231.29 g/mol
InChI Key: ZDKPNHSXUWEWQX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide typically involves the reaction of 1H-indole-7-carboxylic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is unique due to its indole core structure, which imparts distinct biological activities. Compared to similar compounds, it offers a different set of interactions with biological targets, making it valuable for specific research and therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16(2)9-8-15-13(17)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPNHSXUWEWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indole-7-carboxylic acid (3.20 g, 0.020 mole) was dissolved in 50 ml of dimethylformamide (DMF) and 3.3 g (0.020 mole) of N,N'-carbonyldiimidazolewas added. After stirring for 2 hours at room temperature, 2.0 g (0.023 mole) of N,N-dimethylethylenediamine was added, and stirring was continuedfor an additional 1 hour. At the end of this time the solvent was removed at a pressure of 0.1 mm Hg (50° C.) and the remaining residue was triturated with a minimum of H2O and the crude product was filtered off and dried and concentrated to give a solid. Recrystallization from ether-pentane gave 2.20 g of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide (48%), m.p. 100°-102° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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